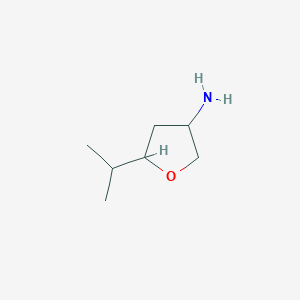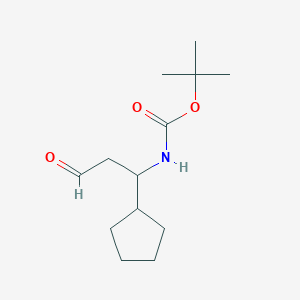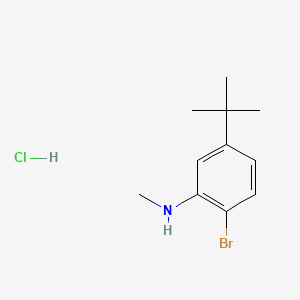
2-bromo-5-tert-butyl-N-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-tert-butyl-N-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methylated aniline moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-tert-butyl-N-methylaniline hydrochloride typically involves the bromination of 5-tert-butyl-N-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
科学研究应用
2-Bromo-5-tert-butyl-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-5-tert-butyl-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
2-Bromo-5-tert-butylaniline: Lacks the N-methyl group, which can affect its reactivity and applications.
5-tert-Butyl-N-methylaniline:
2-Bromo-N-methylaniline: Lacks the tert-butyl group, which can impact its steric properties and reactivity.
Uniqueness: 2-Bromo-5-tert-butyl-N-methylaniline hydrochloride is unique due to the combination of the bromine atom, tert-butyl group, and N-methyl group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
属性
分子式 |
C11H17BrClN |
|---|---|
分子量 |
278.61 g/mol |
IUPAC 名称 |
2-bromo-5-tert-butyl-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)8-5-6-9(12)10(7-8)13-4;/h5-7,13H,1-4H3;1H |
InChI 键 |
JXANUTLPPARVMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)


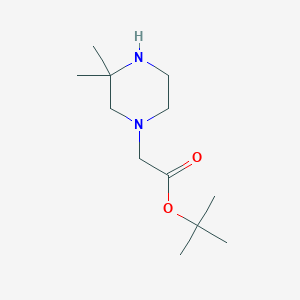
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)

![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

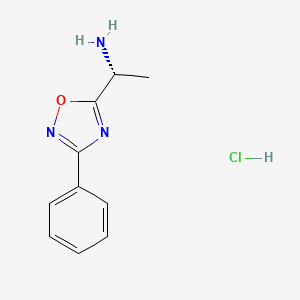
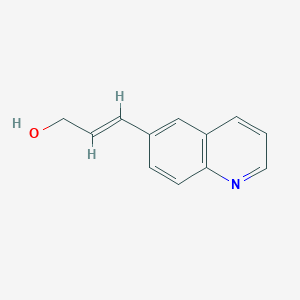
methyl]phosphonate](/img/structure/B13469388.png)
